Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused benzene and thiazine ring system. Its molecular formula is C₁₀H₉NO₃S , with a molecular weight of 223.25 g/mol . The IUPAC name reflects its structural components: a benzothiazine core (benzene fused to a thiazine ring), a keto group at position 3, and a methyl ester substituent at position 6. Key substituents include a sulfur atom in the thiazine ring and a nitrogen atom bonded to a carbonyl group. The stereochemistry is defined by the 3,4-dihydro-2H designation, indicating partial unsaturation in the thiazine ring.
Synonyms include methyl 3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylate and MFCD00449104 , while the CAS identifier is 188614-01-9 . The compound’s bicyclic structure positions the ester group ortho to the sulfur atom, creating a sterically constrained environment that influences reactivity and intermolecular interactions.
Crystallographic Characterization and Conformational Analysis
Crystallographic studies of structurally related benzothiazine derivatives provide insights into the conformational preferences of this compound. For example, in methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, the benzothiazine ring adopts an intermediate conformation between sofa and twist-boat forms, stabilized by intramolecular hydrogen bonding. While specific crystal data for this compound are not available, analogous systems suggest that the thiazine ring may adopt a half-chair or envelope conformation, with the sulfur and nitrogen atoms displaced from the ring plane.
| Property | Value | Source |
|---|---|---|
| Melting Point | 97–99°C | |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| InChI Key | UFSVRHNRNVVBJR-UHFFFAOYSA-N |
Intermolecular interactions in crystalline forms often involve N–H⋯O and C–H⋯O hydrogen bonds, as observed in related compounds. The methyl ester group’s planarity and orientation relative to the aromatic ring may influence packing efficiency and lattice stabilization.
Tautomeric Behavior and Electronic Structure
The compound’s keto group at position 3 is susceptible to tautomerism, potentially forming enol or dienol variants. However, steric hindrance from the ester group and resonance stabilization of the keto form likely limit enolization. Quantum-chemical studies on similar benzothiazine derivatives reveal that the diketo form is energetically favored due to conjugation between the carbonyl groups and the aromatic ring.
The electronic structure is characterized by:
- Resonance stabilization between the ester carbonyl and the keto group.
- Electron-withdrawing effects of the ester and keto groups, enhancing the electrophilicity of the thiazine ring.
- Aromatic stabilization in the benzene ring, contributing to overall molecular stability.
Intramolecular hydrogen bonding, such as O–H⋯O interactions, could stabilize enol tautomers, but experimental evidence for such equilibria remains limited.
Comparative Analysis with Related Benzothiazine Derivatives
The compound’s properties are influenced by its sulfur-containing heterocycle and ester substituent. Key comparisons include:
The sulfur atom in the thiazine ring confers distinct electronic properties compared to oxazine analogs, such as enhanced π-electron delocalization and reactivity toward nucleophiles. The ester group’s electron-withdrawing nature further modulates the compound’s chemical behavior, making it more reactive than unsubstituted benzothiazines.
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVRHNRNVVBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351403 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188614-01-9 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transesterification Side Reactions
Alkali metal alkoxides (e.g., sodium methoxide) may cause transesterification if reaction conditions are poorly controlled. Substituting potassium tert-butoxide in DMSO mitigates this issue, as demonstrated in Method 2.
Solvent Selection
High-polarity solvents like DMF enhance reaction rates but complicate purification. Switching to dimethylacetamide or cyclohexanol improves yields in large-scale syntheses.
Purification Techniques
- Column chromatography : Effective for lab-scale isolation (purity >97%).
- Crystallization : n-Hexane or ethanol recrystallization achieves >90% purity.
Industrial-Scale Considerations
Method 4 (hydrazine-mediated) offers the best balance of yield (72%) and scalability due to its anhydrous conditions and simplified workup. In contrast, Method 1’s reliance on sodium methoxide limits its utility in continuous manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzothiazines .
Scientific Research Applications
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]
Uniqueness
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to its benzothiazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications .
Biological Activity
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS Number: 188614-01-9) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, supported by relevant data and case studies.
- Molecular Formula : C10H9NO3S
- Molecular Weight : 223.25 g/mol
- IUPAC Name : this compound
- InChI Key : UFSVRHNRNVVBJR-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. In a study evaluating various thiazine compounds, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives showed promising cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The structure–activity relationship (SAR) analysis suggests that specific substituents on the benzothiazine ring enhance its antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
3. Anti-inflammatory Activity
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives have shown potential as anti-inflammatory agents. In vitro studies demonstrated the ability to reduce pro-inflammatory cytokines in activated macrophages.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of Methyl 3-oxo derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways and significantly reduced tumor growth in xenograft models.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of various benzothiazine derivatives against clinical isolates of bacteria and fungi. The study found that compounds with certain functional groups exhibited enhanced activity compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key structural characteristics and physicochemical properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate?
- Answer : The compound has a benzothiazine core with a 3-oxo group and a methyl ester substituent at position 5. Its molecular formula is C₁₀H₉NO₃S , molecular weight 223.25 g/mol , and CAS number 188614-01-9 . Key physicochemical properties include stability under ambient conditions but sensitivity to strong acids/bases due to the ester and ketone moieties. For structural confirmation, X-ray crystallography using programs like SHELXL (via SHELX suite) is recommended to resolve bond lengths and angles, particularly for assessing planarity of the benzothiazine ring .
Q. What synthetic routes are reported for this compound?
- Answer : A common method involves cyclization of precursor thioamide intermediates. For example, reacting methyl 2-aminobenzoate derivatives with thioglycolic acid under acidic conditions can yield the benzothiazine scaffold. Enzymatic approaches (e.g., Novozyme®-435-catalyzed enantioselective deacetylation) used for analogous benzoxazine derivatives may be adapted, though chemoselectivity for the thiazine variant requires optimization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
- Answer : Enantioselective synthesis may employ chiral catalysts or biocatalysts. For example, lipases like Novozyme®-435 have shown enantioselectivity in deacetylating similar benzoxazine esters, favoring (R)- or (S)-configurations depending on substrate design. However, the sulfur atom in benzothiazines introduces additional steric and electronic effects, potentially reducing enzyme efficiency. Computational modeling (e.g., DFT studies) is advised to predict transition states and optimize reaction conditions .
Q. What role does this compound play in the development of RORγ modulators for autoimmune diseases?
- Answer : Derivatives of this compound, such as N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-7-yl)acetamide , act as RORγ inverse agonists. The benzothiazine core binds to the RORγ ligand-binding domain, disrupting coactivator recruitment. Structure-activity relationship (SAR) studies highlight the importance of the 3-oxo group for hydrogen bonding and the ester moiety for bioavailability. In vivo efficacy testing requires careful pharmacokinetic profiling due to potential ester hydrolysis .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Answer : Replacing the methyl ester with bioisosteres (e.g., amides, carbamates) can mitigate esterase-mediated hydrolysis. For instance, substituting the ester with a tert-butyl group in related compounds improved half-life in rodent models. Additionally, introducing electron-withdrawing groups at position 7 (e.g., fluorine) enhances oxidative stability. Metabolic stability assays (e.g., liver microsome incubation) combined with LC-MS analysis are critical for iterative optimization .
Methodological Notes
- Crystallography : Use SHELXL for refining crystal structures; prioritize high-resolution data (<1.0 Å) to resolve sulfur-containing heterocycles .
- Enantioselectivity : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) or immobilized lipases under varying solvent systems (e.g., THF vs. toluene) .
- SAR Optimization : Pair docking studies (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
